N*1*-Cyclopropyl-N*1*-pyridin-3-ylmethyl-ethane-1,2-diamine
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Overview
Description
N1-Cyclopropyl-N1-pyridin-3-ylmethyl-ethane-1,2-diamine** is a chemical compound with the molecular formula C14H18N4. It is characterized by its unique structure, featuring a cyclopropyl group and a pyridin-3-ylmethyl group attached to an ethane-1,2-diamine backbone. This compound is of interest in various scientific research applications due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of ethane-1,2-diamine with cyclopropyl bromide and pyridin-3-ylmethyl chloride under appropriate conditions. The reaction typically requires a catalyst and may be conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) may be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using appropriate nucleophiles and solvents.
Major Products Formed: The reactions can yield a variety of products depending on the reagents and conditions used. For example, oxidation may produce corresponding oxo-compounds, while reduction can lead to the formation of amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a ligand in coordination chemistry, forming complexes with various metal ions. It can also serve as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound may be investigated for its potential biological activity, such as enzyme inhibition or receptor binding. It could be used in the development of new pharmaceuticals or as a tool in biochemical studies.
Medicine: The compound's potential medicinal applications include its use as a precursor for drug synthesis or as a therapeutic agent itself. Its biological activity may be explored for treating various diseases.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, materials, or as an intermediate in organic synthesis processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
N1-Cyclopropyl-N1-pyridin-2-ylmethyl-ethane-1,2-diamine**
N1-Cyclopropyl-N1-pyridin-4-ylmethyl-ethane-1,2-diamine**
N1-Cyclopropyl-N1-pyridin-3-ylmethyl-ethane-1,3-diamine**
Uniqueness: The uniqueness of N1-Cyclopropyl-N1-pyridin-3-ylmethyl-ethane-1,2-diamine** lies in its specific structural features, which can influence its reactivity and biological activity compared to similar compounds. The position of the pyridinyl group and the cyclopropyl group can significantly affect its properties and applications.
Properties
IUPAC Name |
N'-cyclopropyl-N'-(pyridin-3-ylmethyl)ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c12-5-7-14(11-3-4-11)9-10-2-1-6-13-8-10/h1-2,6,8,11H,3-5,7,9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOUAOQFOOFCBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCN)CC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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